![molecular formula C8H7N3O2 B12873683 2-Aminobenzo[d]oxazole-4-carboxamide CAS No. 1806379-18-9](/img/structure/B12873683.png)
2-Aminobenzo[d]oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzo[d]oxazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the benzo[d]oxazole family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-Aminobenzo[d]oxazole-4-carboxamide involves a catalyst-free microwave-assisted procedure. This method uses 2-aminobenzoxazole as a starting material and involves N-alkylation under mild transition-metal-free conditions . The reaction is typically carried out in a green medium, such as a mixture of water and isopropanol, under microwave irradiation .
Industrial Production Methods
These methods are favored due to their efficiency, reduced reaction times, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Aminobenzo[d]oxazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the function of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar biological activities.
2-Aminobenzimidazole: Known for its anticancer and antimicrobial properties.
2-Aminobenzoxazole: The parent compound of 2-Aminobenzo[d]oxazole-4-carboxamide, used in various synthetic applications.
Uniqueness
This compound stands out due to its unique combination of an amino group and a carboxamide group on the benzo[d]oxazole scaffold. This structural feature enhances its potential for diverse biological activities and therapeutic applications .
Properties
CAS No. |
1806379-18-9 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)11-8(10)13-5/h1-3H,(H2,9,12)(H2,10,11) |
InChI Key |
QKWITNWLGYZKOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


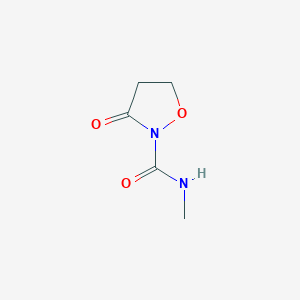
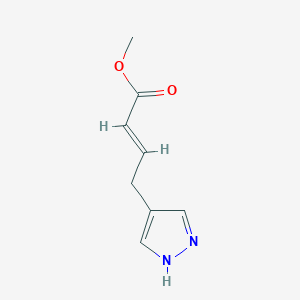
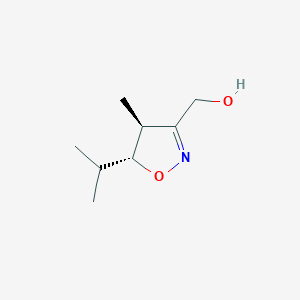
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
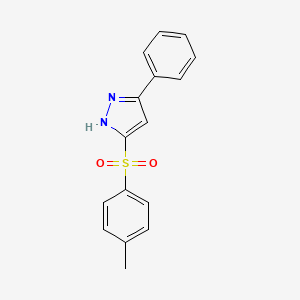
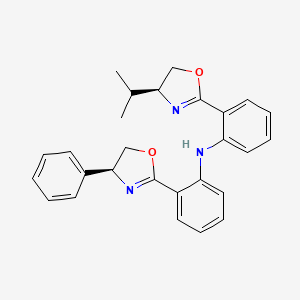
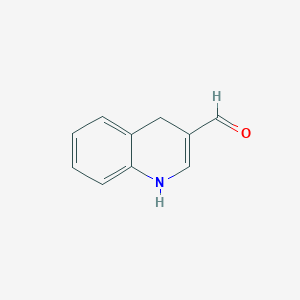
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
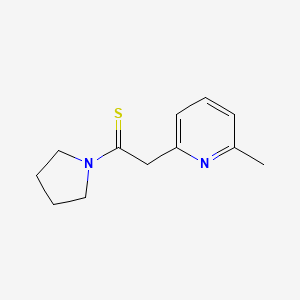
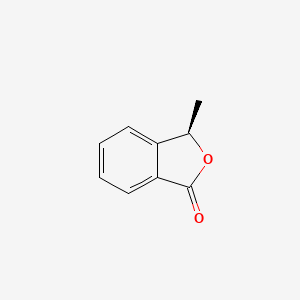
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
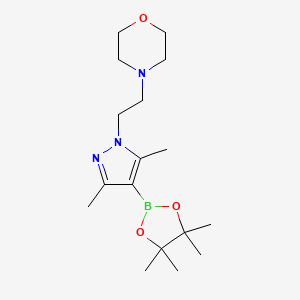
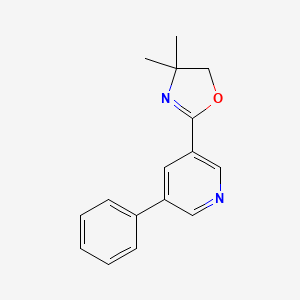
![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
